5-Bromo-4-iodo-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-iodo-2-methylaniline: is an organic compound with the molecular formula C7H7BrIN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, iodine, and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodo-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Nitration: of toluene to form nitrotoluene.
Reduction: of nitrotoluene to form toluidine.
Bromination: of toluidine to introduce the bromine atom.
Iodination: to introduce the iodine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the halogenation steps .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-iodo-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-iodo-2-methylaniline is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of fluorescent compounds and spirosilabifluorene derivatives .
Biology and Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals due to its potential biological activity. It serves as a building block for the synthesis of bioactive molecules .
Industry: In the materials science industry, this compound is used in the production of advanced materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-iodo-2-methylaniline depends on its application. In organic synthesis, it acts as a precursor that undergoes various chemical transformations. In biological systems, its mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways. detailed studies on its exact mechanism in biological systems are limited .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-methylaniline
- 2-Iodo-5-methylaniline
- 4-Iodo-2-methylaniline
- 2-Bromo-5-methylaniline
Comparison: 5-Bromo-4-iodo-2-methylaniline is unique due to the presence of both bromine and iodine atoms on the benzene ring, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation makes it a versatile intermediate for synthesizing a wide range of compounds, compared to its mono-halogenated counterparts .
Eigenschaften
Molekularformel |
C7H7BrIN |
---|---|
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
5-bromo-4-iodo-2-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 |
InChI-Schlüssel |
RVOPFZVEVULAEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.